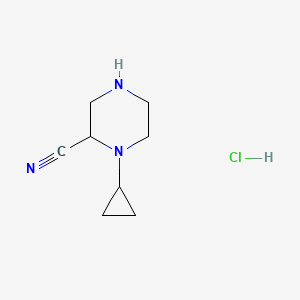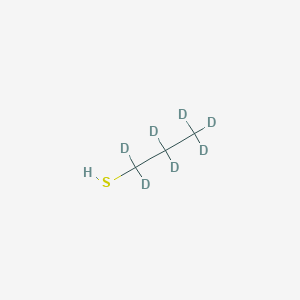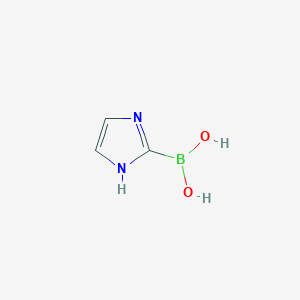
6-Bromo-3-iodoquinolin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-iodoquinolin-4-OL is an organic compound with the molecular formula C9H5BrINO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 6-Bromo-3-iodoquinolin-4-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of quinolin-4(1H)-one. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.
Chemical Reactions Analysis
6-Bromo-3-iodoquinolin-4-OL can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace these halogens with groups like amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents might include lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands.
The major products formed from these reactions depend on the reagents and conditions used. For example, a nucleophilic substitution reaction with an amine might yield a quinoline derivative with an amino group in place of the halogen.
Scientific Research Applications
6-Bromo-3-iodoquinolin-4-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new compounds.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.
Industry: In industrial applications, it may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodoquinolin-4-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
6-Bromo-3-iodoquinolin-4-OL can be compared with other halogenated quinoline derivatives, such as:
- 6-Chloro-3-iodoquinolin-4(1H)-one
- 6-Bromo-3-fluoroquinolin-4(1H)-one
- 6-Iodo-3-chloroquinolin-4(1H)-one
These compounds share similar structures but differ in their halogen substitution patterns. The presence of different halogens can significantly affect their chemical reactivity and biological activity. For example, the size and electronegativity of the halogen atoms can influence the compound’s ability to interact with biological targets or participate in chemical reactions.
Properties
IUPAC Name |
6-bromo-3-iodo-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKEUFMIJMMNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoic acid, 4-[(4-hydroxybenzoyl)oxy]-, 4-[(4-hydroxybenzoyl)oxy]phenyl ester](/img/new.no-structure.jpg)


![N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B1148948.png)
![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)
![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)

